

Comparative Guide to the Characterization of 4-Pentylbenzene-1-sulfonyl Chloride Derivatives

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Compound of Interest

Compound Name: 4-Pentylbenzene-1-sulfonyl chloride

Cat. No.: B1345719

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of derivatives of **4-pentylbenzene-1-sulfonyl chloride**. Due to a lack of publicly available research specifically detailing a broad range of derivatives from this particular sulfonyl chloride, this document outlines the general methodologies and expected characterization data based on analogous benzenesulfonamide compounds. The experimental data presented is illustrative and derived from studies on similar sulfonamide derivatives to provide a practical framework for researchers.

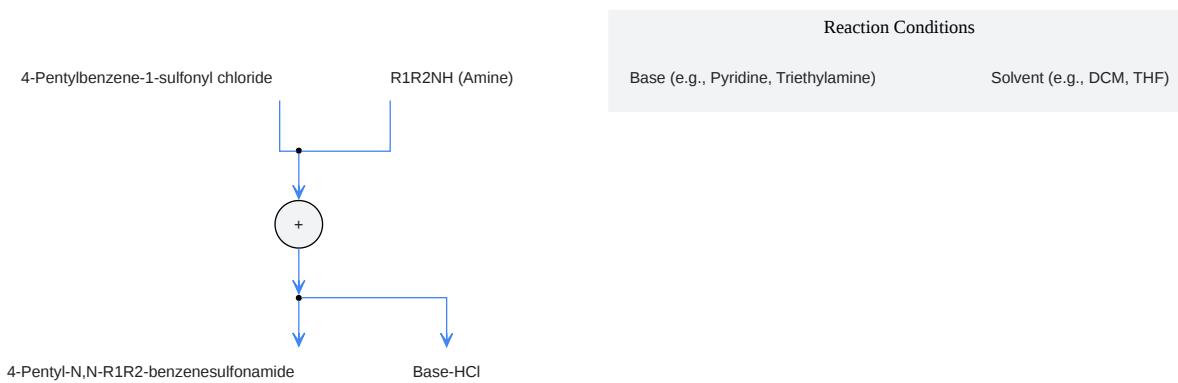
Introduction

4-Pentylbenzene-1-sulfonyl chloride is a versatile chemical intermediate used in the synthesis of various organic compounds, particularly sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel derivatives from **4-pentylbenzene-1-sulfonyl chloride** and their subsequent characterization and biological evaluation are crucial steps in the discovery of new potential drug candidates.

Synthesis of 4-Pentylbenzene-1-sulfonyl Chloride Derivatives

The most common method for the synthesis of sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is as follows:



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Caption: General reaction scheme for the synthesis of 4-pentylbenzenesulfonamide derivatives.

Comparative Data of Benzenesulfonamide Derivatives

The following tables summarize typical characterization data for benzenesulfonamide derivatives. This data is compiled from studies on analogous compounds and serves as a reference for what can be expected for derivatives of **4-pentylbenzene-1-sulfonyl chloride**.

Table 1: Physicochemical and Spectroscopic Data of Representative Benzenesulfonamide Derivatives

Compound ID	Derivative Type	Molecular Formula	Melting Point (°C)	1H NMR (δ ppm)	13C NMR (δ ppm)	IR (ν cm⁻¹)
A	N-Aryl	C ₁₇ H ₁₈ N ₂ O ₄ S	102-104	7.8-7.0 (Ar-H), 3.8 (CH ₃), 2.4 (Ar-CH ₃)	168.1, 159.2, 146.5, 129-114 (Ar-C), 55.6 (O-CH ₃), 21.5 (Ar-CH ₃)	3250 (N-H), 1700 (C=O), 1340, 1160 (SO ₂)
B	N-Alkyl	C ₁₄ H ₂₀ ClNO ₂ S	114-116	7.9-7.5 (Ar-H), 3.4 (N-CH ₂), 1.8-1.1 (Alkyl-H)	143.0, 137.8, 130.0, 127.3 (Ar-C), 49.5 (N-CH ₂), 32.8, 25.9, 24.8, 13.9	3290 (N-H), 2930 (C-H), 1330, 1150 (SO ₂)
C	N-Heterocyclic	C ₁₆ H ₁₅ N ₃ O ₂ S	218-220	8.5-7.2 (Ar/Het-H), 3.3 (N-H)	160-110 (Ar/Het-C)	3298 (N-H), 3182 (N-H), 1597 (C=C), 1319, 1172 (SO ₂)

Note: The spectral data are generalized from various sources and may not correspond to a single specific molecule.

Table 2: Biological Activity of Representative Benzenesulfonamide Derivatives

Compound ID	Target	Assay Type	IC50 / MIC	Reference
D	Carbonic Anhydrase II	Enzyme Inhibition	33.5 nM (KI)	[1]
E	S. aureus	Antibacterial	6.63 µg/mL (MIC)	[2]
F	MCF-7 (Breast Cancer)	Antiproliferative	1.3 µM (IC50)	
G	Phospholipase A2	Enzyme Inhibition	0.009 µM (IC30)	[3]

Experimental Protocols

General Synthesis of N-substituted-4-pentylbenzenesulfonamides

To a solution of the appropriate amine (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (20 mL), **4-pentylbenzene-1-sulfonyl chloride** (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[1][4]

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl3 or DMSO-d6 as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

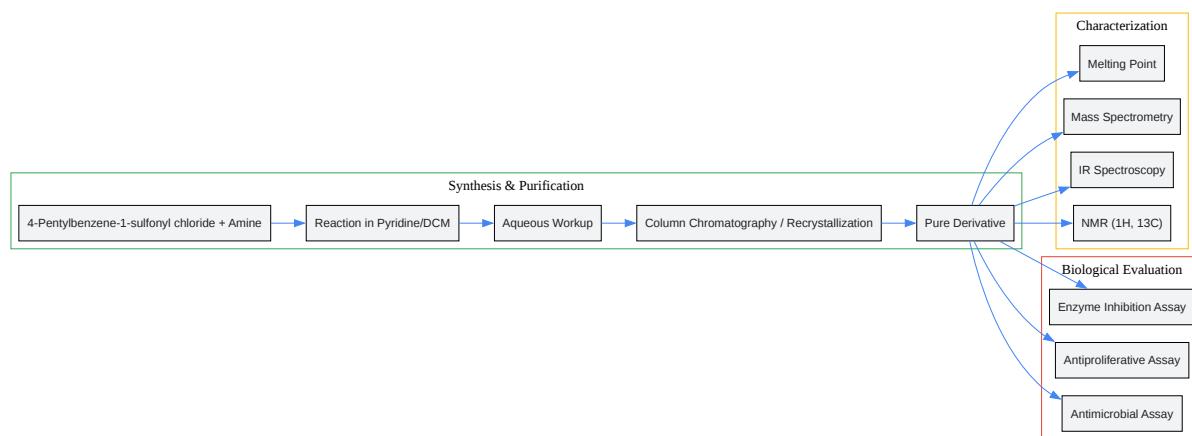
- Melting Point (Mp): Melting points are determined using an open capillary melting point apparatus and are uncorrected.

Biological Assays

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[\[2\]](#)

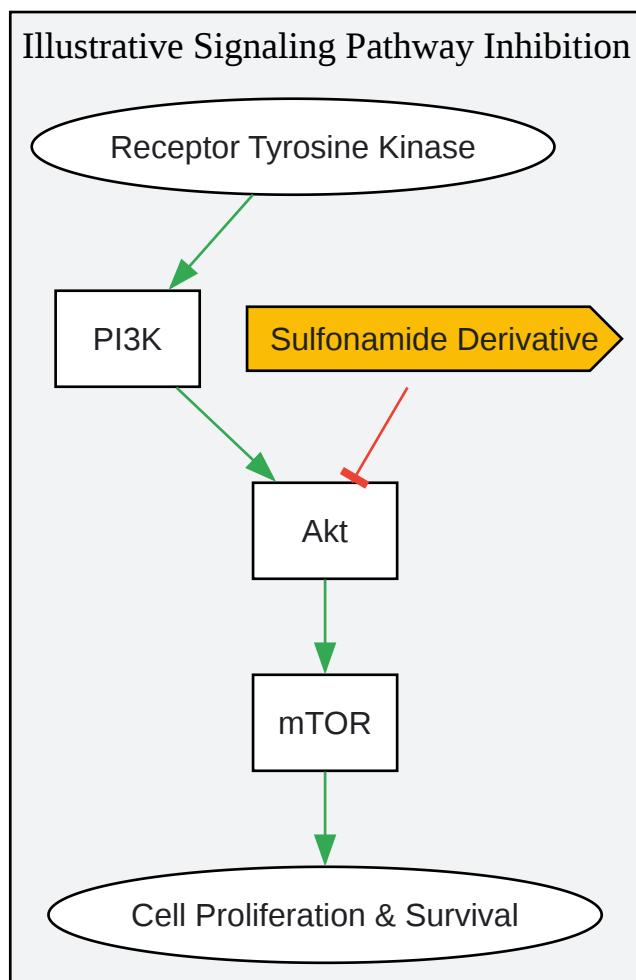
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Workflow and Pathway Diagrams



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Caption: Experimental workflow for the synthesis and evaluation of derivatives.



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Caption: Potential mechanism of action via signaling pathway inhibition.

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of **4-pentylbenzene-1-sulfonyl chloride** derivatives. While specific experimental data for this class of compounds is not readily available in the surveyed literature, the provided protocols and comparative data for analogous benzenesulfonamides offer a valuable resource for researchers. The synthesis of a library of these derivatives, followed by systematic characterization and biological screening as outlined, could lead to the discovery of novel compounds with significant therapeutic potential.

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